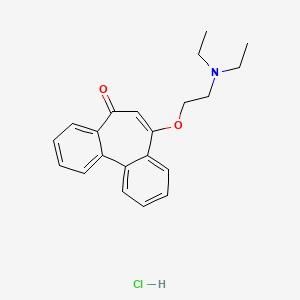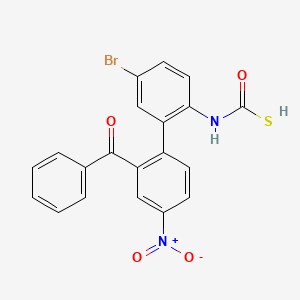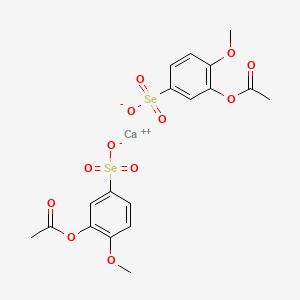
Methyl (2alpha,3beta(R*))-2-chloro-alpha,4-dioxo-3-(1-(((2,2,2-trichloroethoxy)carbonyl)oxy)ethyl)azetidine-1-acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl (2alpha,3beta(R*))-2-chloro-alpha,4-dioxo-3-(1-(((2,2,2-trichloroethoxy)carbonyl)oxy)ethyl)azetidine-1-acetate is a complex organic compound with the molecular formula C14H17Cl4NO6. This compound is characterized by its unique azetidine ring structure, which is a four-membered nitrogen-containing ring. The presence of multiple functional groups, including chloro, oxo, and trichloroethoxycarbonyl, makes it a versatile molecule in various chemical reactions and applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (2alpha,3beta(R*))-2-chloro-alpha,4-dioxo-3-(1-(((2,2,2-trichloroethoxy)carbonyl)oxy)ethyl)azetidine-1-acetate involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the Azetidine Ring: This step typically involves the cyclization of a suitable precursor containing the necessary functional groups.
Introduction of the Chloro Group: Chlorination is achieved using reagents like thionyl chloride or phosphorus pentachloride under controlled conditions.
Addition of the Trichloroethoxycarbonyl Group: This step involves the reaction of the azetidine intermediate with trichloroethyl chloroformate in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of each step .
Análisis De Reacciones Químicas
Types of Reactions
Methyl (2alpha,3beta(R*))-2-chloro-alpha,4-dioxo-3-(1-(((2,2,2-trichloroethoxy)carbonyl)oxy)ethyl)azetidine-1-acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where the chloro group can be replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted azetidine derivatives.
Aplicaciones Científicas De Investigación
Methyl (2alpha,3beta(R*))-2-chloro-alpha,4-dioxo-3-(1-(((2,2,2-trichloroethoxy)carbonyl)oxy)ethyl)azetidine-1-acetate has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of Methyl (2alpha,3beta(R*))-2-chloro-alpha,4-dioxo-3-(1-(((2,2,2-trichloroethoxy)carbonyl)oxy)ethyl)azetidine-1-acetate involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modification of their activity. The presence of the trichloroethoxycarbonyl group enhances its reactivity and specificity towards certain biological targets .
Comparación Con Compuestos Similares
Similar Compounds
- Methyl (2alpha,3beta(R))-2-chloro-alpha-(isopropylidene)-4-oxo-3-(1-(((2,2,2-trichloroethoxy)carbonyl)oxy)ethyl)azetidine-1-acetate*: Similar structure but with an isopropylidene group instead of a dioxo group.
- Methyl (2alpha,3beta(R))-2-chloro-alpha-(methoxy)-4-oxo-3-(1-(((2,2,2-trichloroethoxy)carbonyl)oxy)ethyl)azetidine-1-acetate*: Similar structure but with a methoxy group instead of a dioxo group .
Uniqueness
The uniqueness of Methyl (2alpha,3beta(R*))-2-chloro-alpha,4-dioxo-3-(1-(((2,2,2-trichloroethoxy)carbonyl)oxy)ethyl)azetidine-1-acetate lies in its specific combination of functional groups, which imparts distinct chemical reactivity and biological activity. The presence of the dioxo group and the trichloroethoxycarbonyl group makes it particularly versatile for various applications in research and industry .
Propiedades
Número CAS |
76431-36-2 |
|---|---|
Fórmula molecular |
C11H11Cl4NO7 |
Peso molecular |
411.0 g/mol |
Nombre IUPAC |
methyl 2-[(2R)-2-chloro-4-oxo-3-[1-(2,2,2-trichloroethoxycarbonyloxy)ethyl]azetidin-1-yl]-2-oxoacetate |
InChI |
InChI=1S/C11H11Cl4NO7/c1-4(23-10(20)22-3-11(13,14)15)5-6(12)16(7(5)17)8(18)9(19)21-2/h4-6H,3H2,1-2H3/t4?,5?,6-/m0/s1 |
Clave InChI |
IEAPXAXDVMZNLS-WRVKLSGPSA-N |
SMILES isomérico |
CC(C1[C@H](N(C1=O)C(=O)C(=O)OC)Cl)OC(=O)OCC(Cl)(Cl)Cl |
SMILES canónico |
CC(C1C(N(C1=O)C(=O)C(=O)OC)Cl)OC(=O)OCC(Cl)(Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



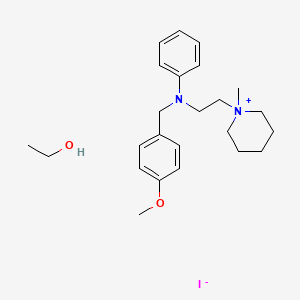
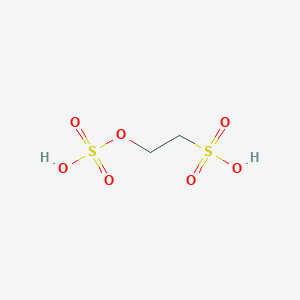
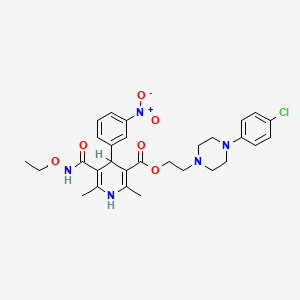


![4-(3,12,14-Trihydroxy-10,13-dimethyl-hexadecahydro-cyclopenta[A]phenanthren-17-YL)-5H-furan-2-one](/img/structure/B12736783.png)
